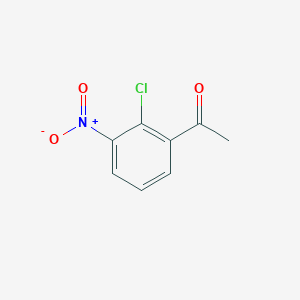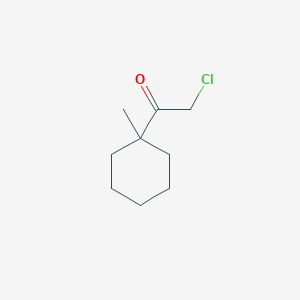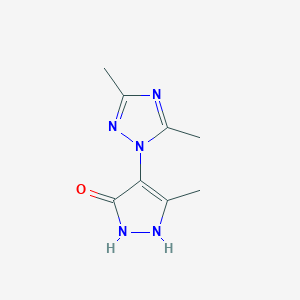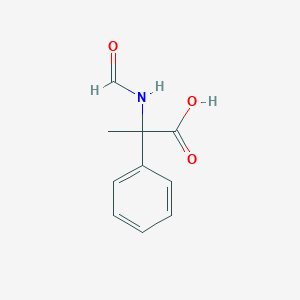
2-formylamino-2-phenyl-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-formylamino-2-phenyl-propionic acid: is an organic compound with the molecular formula C10H11NO3 It is a derivative of phenylalanine, an essential amino acid, and contains a formyl group attached to the nitrogen atom of the amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formylation of Phenylalanine: One common method to synthesize 2-formylamino-2-phenyl-propionic acid involves the formylation of phenylalanine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-formylamino-2-phenyl-propionic acid can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be converted to N-carboxyl-2-phenylalanine.
Reduction: The reduction of this compound yields N-hydroxymethyl-2-phenylalanine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- 2-formylamino-2-phenyl-propionic acid is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology:
- It is studied for its role in protein synthesis and as a model compound for understanding peptide bond formation .
Medicine:
- This compound has potential applications in drug development, particularly in designing peptide-based therapeutics .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- 2-formylamino-2-phenyl-propionic acid exerts its effects by interacting with specific receptors and enzymes in biological systems. It can act as a ligand for formyl peptide receptors, which are involved in immune response and inflammation .
- The compound can also participate in biochemical pathways related to amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
N-Formylmethionine-leucyl-phenylalanine: This compound is similar in structure but contains additional amino acids, making it a tripeptide.
N-Formyl-L-phenylalanine: This compound is closely related but lacks the additional substituents present in 2-formylamino-2-phenyl-propionic acid.
Uniqueness:
Properties
CAS No. |
3381-60-0 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-formamido-2-phenylpropanoic acid |
InChI |
InChI=1S/C10H11NO3/c1-10(9(13)14,11-7-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14) |
InChI Key |
QLRKSVGTYRLLEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
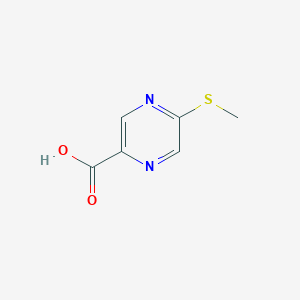

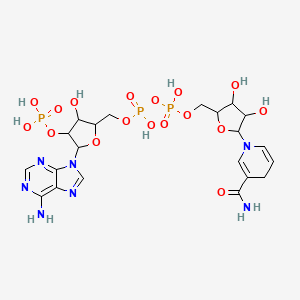
![6-Bromo-2',3',5',6'-tetrahydrospiro[chroman-2,4'-pyran]-4-one](/img/structure/B8785026.png)
![Carbamic acid, N-[4-chloro-5-[[5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B8785036.png)
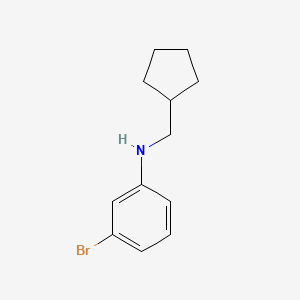

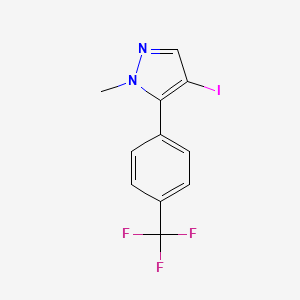
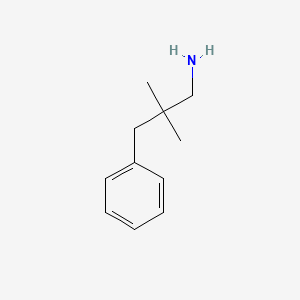
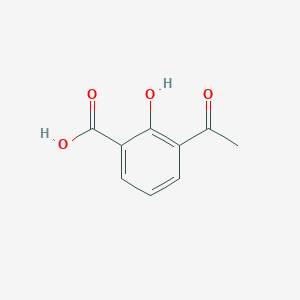
![Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate](/img/structure/B8785081.png)
